4-Amino-3-hydroxybenzoic acid
Overview
Description
4-Amino-3-hydroxybenzoic acid is a versatile organic compound with the molecular formula C₇H₇NO₃. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a hydroxy group at the third position on the benzene ring. This compound is significant in various fields, including pharmaceuticals, organic synthesis, and dye production .
Synthetic Routes and Reaction Conditions:
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Nitration and Reduction Method:
Step 1: Nitration of 3-hydroxybenzoic acid to form 3-hydroxy-4-nitrobenzoic acid.
Step 2: Reduction of the nitro group in 3-hydroxy-4-nitrobenzoic acid to form this compound.
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Microbial Production:
Industrial Production Methods:
- The microbial production method is particularly attractive for industrial applications due to its potential for scalability and the use of renewable biomass resources .
Types of Reactions:
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Oxidation:
- This compound can undergo oxidation reactions to form various quinones and other oxidized derivatives.
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Reduction:
- The compound can be reduced to form derivatives with altered functional groups, such as amines and alcohols.
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Substitution:
- It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere are used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Mechanism of Action
Target of Action
4-Amino-3-hydroxybenzoic acid (4,3-AHBA) is a non-proteinogenic amino acid that has been found to inhibit the growth of cancer cells by binding to specific cell surface receptors . This binding causes the cancer cells to detach from their surroundings and die .
Mode of Action
The compound interacts with its targets, the cell surface receptors, causing them to detach from their surroundings. This detachment leads to the death of the cancer cells . The specific interaction between 4,3-AHBA and its targets is still under investigation.
Biochemical Pathways
4,3-AHBA is produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of Corynebacterium glutamicum . Six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains, which were then screened for the production of 4,3-AHBA by culturing with glucose as a carbon source . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . More research is needed to fully understand the ADME properties of 4,3-AHBA and their impact on its bioavailability.
Result of Action
The primary result of 4,3-AHBA’s action is the inhibition of cancer cell growth. By binding to specific cell surface receptors, 4,3-AHBA causes cancer cells to detach from their surroundings and die . This makes 4,3-AHBA a potential drug for treating metastatic colorectal cancer .
Biochemical Analysis
Biochemical Properties
4-Amino-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of polybenzoxazole polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 4-hydroxybenzoate 3-hydroxylase (PHBH) enzymes, which catalyze the hydroxylation of 4-aminobenzoic acid to produce this compound . These interactions are crucial for the biosynthesis of high-performance materials from biomass resources.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Additionally, it has been shown to affect the activity of cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. For example, it binds to the active site of 4-hydroxybenzoate 3-hydroxylase, facilitating the hydroxylation of 4-aminobenzoic acid . This binding interaction is essential for the production of this compound and its subsequent utilization in biochemical pathways. Additionally, it inhibits the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, in Corynebacterium glutamicum, the production of this compound from glucose was monitored over a period of 96 hours, indicating its stability and sustained production . Additionally, its degradation products and their impact on cellular processes have been studied to understand its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, it exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher dosages, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced through the hydroxylation of 4-aminobenzoic acid by 4-hydroxybenzoate 3-hydroxylase enzymes . In Bordetella sp. strain 10d, it is metabolized via a modified meta-cleavage pathway, involving enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase . These metabolic pathways highlight the role of this compound in various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it has been shown to interact with transporters that facilitate its uptake and distribution within bacterial cells . Additionally, its accumulation in specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Studies have shown that it can localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding its role in cellular processes and optimizing its use in various applications.
Scientific Research Applications
4-Amino-3-hydroxybenzoic acid has diverse applications in scientific research:
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Pharmaceuticals:
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Organic Synthesis:
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Microbial Metabolism:
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Dye Production:
Comparison with Similar Compounds
- 3-Hydroxy-4-aminobenzoic acid
- 2-Amino-5-hydroxybenzoic acid
- 4-Aminobenzoic acid
- 3-Hydroxybenzoic acid
Comparison:
- 3-Hydroxy-4-aminobenzoic acid: Similar in structure but with the positions of the amino and hydroxy groups reversed. It has different reactivity and applications.
- 2-Amino-5-hydroxybenzoic acid: The amino and hydroxy groups are positioned differently, leading to variations in chemical behavior and uses.
- 4-Aminobenzoic acid: Lacks the hydroxy group, which significantly alters its chemical properties and applications.
- 3-Hydroxybenzoic acid: Lacks the amino group, affecting its reactivity and potential uses .
4-Amino-3-hydroxybenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-3-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPYJDZQOKCYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178409 | |
Record name | 4-Amino-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS] | |
Record name | 4-Amino-3-hydroxybenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11067 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000004 [mmHg] | |
Record name | 4-Amino-3-hydroxybenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11067 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2374-03-0 | |
Record name | 4-Amino-3-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2374-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-hydroxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Amino-3-hydroxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCB6PQR8WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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